4-Amino-1H-pyrazole-5-carboxamide dihydrochloride can be derived from various synthetic routes involving pyrazole derivatives. Its classification falls under organic compounds, specifically heterocycles, and it is categorized as an amine and carboxamide due to the presence of both amino and carboxamide functional groups in its structure.
The synthesis of 4-Amino-1H-pyrazole-5-carboxamide dihydrochloride typically involves several steps, often utilizing pyrazole derivatives as starting materials. Common methods include:
The synthesis typically employs solvents such as ethanol or acetic anhydride under reflux conditions to enhance yields and selectivity. Reaction times can vary but are generally optimized for efficiency.
The molecular structure of 4-Amino-1H-pyrazole-5-carboxamide dihydrochloride can be described as follows:
Structural confirmation can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into functional groups and molecular connectivity.
4-Amino-1H-pyrazole-5-carboxamide dihydrochloride participates in various chemical reactions:
Common reagents used include:
The mechanism of action for 4-Amino-1H-pyrazole-5-carboxamide dihydrochloride is particularly notable in its role as an intermediate in the synthesis of sildenafil:
The interaction with nitric oxide/cGMP signaling pathways suggests a significant pharmacological effect that can be exploited in therapeutic applications.
Characterization techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity levels, which can exceed 97% in well-controlled syntheses .
4-Amino-1H-pyrazole-5-carboxamide dihydrochloride has several scientific applications:
Pyrazole carboxamide derivatives represent a privileged scaffold in medicinal chemistry, with 4-amino-1H-pyrazole-5-carboxamide serving as a critical precursor for pharmacologically active compounds. The unmodified base structure (CAS 67221-50-5) has a molecular weight of 126.12 g/mol (C₄H₆N₄O) and features in early-stage drug discovery due to its versatile hydrogen-bonding capabilities [4]. Historically, this scaffold gained prominence through its incorporation into bumped-kinase inhibitors (BKIs) targeting parasitic infections. Notably, 5-aminopyrazole-4-carboxamide-based BKIs demonstrated groundbreaking efficacy against Cryptosporidium parvum – a major cause of life-threatening pediatric diarrhea – by selectively inhibiting the parasite’s calcium-dependent protein kinase 1 (CpCDPK1) [6]. These innovations addressed urgent unmet medical needs, as prior treatments like nitazoxanide showed limited efficacy in immunocompromised patients. The scaffold’s modularity enabled iterative optimization, yielding preclinical candidates like BKI-1708 with sub-micromolar enzyme inhibition (IC₅₀ = 0.0007 µM against CpCDPK1) [6].
Table 1: Evolution of Pyrazole Carboxamide Derivatives in Drug Development
Generation | Key Compound | Target | Therapeutic Application |
---|---|---|---|
Early Scaffold | Base carboxamide | N/A | Synthetic intermediate |
First-Generation BKI | BKI-1517 | CpCDPK1 | Anti-cryptosporidiosis |
Optimized BKI | BKI-1708 | CpCDPK1 | Improved efficacy & safety |
The 4-amino group in 4-amino-1H-pyrazole-5-carboxamide is a structural linchpin that enhances target engagement through three key mechanisms:
Table 2: Key Physicochemical Properties of 4-Amino-1H-pyrazole-5-carboxamide
Property | Value | Method/Prediction Model |
---|---|---|
Molecular Weight | 126.12 g/mol | Calculated |
Topological Polar Surface Area | 97.79 Ų | Ertl et al. 2000 |
Consensus log P | -0.82 | iLOGP/XLOGP3/WLOGP/MLOGP |
Water Solubility | 37.6 mg/mL (ESOL) | Delaney JS. 2004 |
Hydrogen Bond Donors | 3 | PubChem |
Derivatization at N-1 (e.g., methylation) or C-3 (e.g., propyl chains) further tailors steric and electronic fit, as seen in sildenafil intermediates like 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (CAS 247584-10-7) [7]. However, the 4-amino group remains indispensable for CpCDPK1 inhibition, as its removal abolishes BKI activity [6].
Conversion of 4-amino-1H-pyrazole-5-carboxamide to its dihydrochloride salt (C₄H₈Cl₂N₄O, MW 199.04 g/mol) addresses critical bioavailability barriers inherent to the free base [1]:
Table 3: Bioavailability Parameters of Pyrazole Carboxamide Salts
Parameter | Free Base | Dihydrochloride Salt | Impact |
---|---|---|---|
Molecular Weight | 126.12 g/mol | 199.04 g/mol | Increased crystallinity |
Solubility (pH 2.0) | High | >93 µM [6] | Enhanced gastric absorption |
Protein Binding (Human) | ~91% | Up to 99.9% | Modulated pharmacokinetics |
The dihydrochloride counterion also facilitates salt metathesis for further modifications, as seen in Sigma-Aldrich’s hydrochloride salt product (CAS not specified; SMILES: O=C(N)C₁=C(N)C=NN₁.[H]Cl) [2] [5]. This versatility underpins the scaffold’s utility in preclinical development, particularly for kinase inhibitors requiring high intestinal lumen concentrations [6].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0